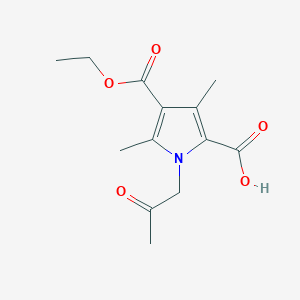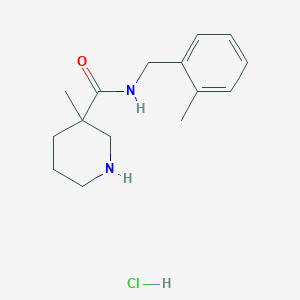![molecular formula C14H16FNO3 B1392660 [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid CAS No. 1242906-22-4](/img/structure/B1392660.png)
[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid
Overview
Description
“[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C14H16FNO3 . It has a molecular weight of 265.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is 1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid” is a solid compound . It has a molecular weight of 265.28 .Scientific Research Applications
Anti-Cancer Activity
- Novel fluoro-substituted benzo[b]pyran derivatives, related to the chemical structure of [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, demonstrated significant anti-lung cancer activity. These compounds were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antipsychotic Potential
- A series of conformationally restricted butyrophenones, including those bearing a 4-(p-fluorobenzoyl)piperidine moiety similar to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for their antipsychotic potential. These compounds showed significant affinity for dopamine and serotonin receptors and were suggested as potential neuroleptic drugs (Raviña et al., 2000).
Anti-Inflammatory and Analgesic Activities
- New imidazolyl acetic acid derivatives, structurally related to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds demonstrated maximum anti-inflammatory activity and inhibited writhing in mice, indicating potential as therapeutic agents (Khalifa & Abdelbaky, 2008).
Anti-Alzheimer's Agents
- N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally analogous to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for anti-Alzheimer's activity. The compounds were based on the lead compound donepezil and showed promising results in in-vivo and in-vitro evaluations, suggesting potential as anti-Alzheimer's agents (Gupta et al., 2020).
Antimicrobial Activity
- Novel 2-aminobenzothiazoles derivatives, structurally related to [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid, were synthesized and evaluated for their antimicrobial activity. The compounds demonstrated good to moderate activity against selected bacterial and fungal microbial strains, highlighting their potential in antimicrobial therapy (Anuse et al., 2019).
properties
IUPAC Name |
2-[1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-5-3-11(4-6-12)14(19)16-7-1-2-10(9-16)8-13(17)18/h3-6,10H,1-2,7-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTYAUPVNGBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)



![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)